2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE
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Overview
Description
2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring, a sulfanylidene group, and an ester linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the sulfanylidene group, and esterification to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to favor the desired transformation and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides, while nucleophilic substitution of the ester group can produce various esters or amides.
Scientific Research Applications
2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfanylidene group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE
- 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2H-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE
Uniqueness
Compared to similar compounds, 2-METHYLPROPYL 2-[(5-OXO-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETATE stands out due to its specific ester linkage and the presence of the sulfanylidene group
Properties
IUPAC Name |
2-methylpropyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-5(2)4-16-6(14)3-10-7-8(15)11-9(17)13-12-7/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGMOWNEBKLRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CNC1=NNC(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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